2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate
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Overview
Description
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a chemical compound with the molecular formula C9H10BrN5O2 It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate typically involves the bromination of a purine derivative followed by the introduction of an ethylacetate group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a brominated purine oxide, while reduction could produce a de-brominated purine derivative.
Scientific Research Applications
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions due to its purine structure.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate involves its interaction with nucleic acids. The bromine atom and amino group on the purine ring allow it to form hydrogen bonds and interact with DNA or RNA, potentially inhibiting their function. This interaction can disrupt cellular processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(6-Amino-9H-purin-9-yl)ethylacetate: Lacks the bromine atom, which may affect its reactivity and binding properties.
8-Bromo-9H-purin-9-yl)ethylacetate: Lacks the amino group, which may influence its hydrogen bonding capabilities.
Uniqueness
2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is unique due to the presence of both the bromine atom and the amino group on the purine ring. This combination enhances its reactivity and potential for forming specific interactions with nucleic acids, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(6-amino-8-bromopurin-9-yl)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O2/c1-5(16)17-3-2-15-8-6(14-9(15)10)7(11)12-4-13-8/h4H,2-3H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBWJIBMAJTTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C2=NC=NC(=C2N=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470967 |
Source
|
Record name | ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874903-79-4 |
Source
|
Record name | ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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